Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-2-21-13(20)11-7-16-14-17-8-18-19(14)12(11)9-3-5-10(15)6-4-9/h3-8,12H,2H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXGGRVMOALAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NN2C1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116893 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-76-0 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors for various proteins like rorγt, phd-1, jak1, and jak2. These proteins play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to inhibit their target proteins, thereby modulating the associated biological processes.
Biochemical Pathways
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as leucine 83, thereby inhibiting its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Cellular Effects
This compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis through the activation of caspase-3. Additionally, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, leading to the inhibition of its kinase activity. This binding disrupts the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis. The compound also interacts with other proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-kB) and activating transcription factor 4 (ATF4), thereby reducing the expression of pro-inflammatory cytokines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its cytotoxic and anti-inflammatory activities, although the extent of these effects may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without causing noticeable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are subsequently excreted in the urine. The metabolic pathways involved in the biotransformation of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. This distribution pattern is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound localizes primarily in the cytoplasm and nucleus of target cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is critical for its activity, as it allows the compound to interact with key proteins involved in cell cycle regulation and inflammatory responses.
Biological Activity
Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A triazole ring fused to a pyrimidine moiety .
- An ethyl ester and a chlorophenyl substituent which may enhance its biological properties and solubility in organic solvents.
Synthesis Methods
This compound can be synthesized through various methods. One notable approach is a three-component one-pot synthesis involving an aldehyde, a guanidine derivative, and a beta-ketoester. This method has been shown to yield compounds with significant antiproliferative activity against various cancer cell lines .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : Induces apoptosis and cell cycle arrest at the G0-G1 phase.
- HCT-116 (colon cancer) : Shows significant inhibitory effects on cell proliferation.
- HepG-2 (liver cancer) : Displays cytotoxicity through activation of caspase-3.
The compound's mechanism of action involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.91 | Induces apoptosis via caspase activation |
| HCT-116 | 0.53 | Cell cycle arrest at G0-G1 phase |
| HepG-2 | Not specified | Activation of apoptotic pathways |
The biological activity of this compound is largely attributed to its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. This interaction inhibits cell cycle progression and promotes apoptosis in cancer cells . Additionally, the compound has been shown to affect various signaling pathways that regulate cell survival and apoptosis.
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties. It has shown effectiveness against various pathogens in vitro. The specific mechanisms underlying its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have highlighted the potential of this compound as an anticancer agent:
- Study on MCF-7 Cells : Demonstrated an IC50 value of 3.91 μM alongside significant induction of apoptosis.
- Study on HCT-116 Cells : Showed an IC50 value of 0.53 μM with evidence of G0-G1 phase arrest.
- Comparative Study : Evaluated various derivatives against standard chemotherapeutics like Cisplatin; some derivatives exhibited superior activity against MDA-MB-231 cells with IC50 values around 17.83 μM .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is in the development of antimicrobial agents. Research has shown that derivatives of triazolo-pyrimidines exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study indicated that ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showed cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a potential for further development into chemotherapeutic agents.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research highlighted its ability to reduce inflammation markers in vitro and in vivo models. This could be beneficial for treating conditions such as arthritis or other inflammatory diseases .
Pesticidal Activity
This compound has been explored as a potential pesticide. Its derivatives have shown effectiveness against various agricultural pests. A study reported that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects . This dual action makes it an attractive candidate for sustainable agriculture practices.
Herbicidal Properties
Furthermore, the compound has been evaluated for herbicidal activity. Trials indicated that it could effectively inhibit the growth of certain weed species without harming crop plants. This selective herbicidal action is crucial for integrated weed management strategies .
Polymer Chemistry
In material science, this compound has been utilized in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .
Nanocomposites
Additionally, the compound has been used to create nanocomposites with enhanced electrical and thermal conductivity. These materials are promising for applications in electronics and energy storage systems .
Case Studies
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
Preparation Methods
Use of 4,4'-Trimethylenedipiperidine (TMDP) as Catalyst and Solvent
A significant advancement in the preparation method is the use of 4,4'-trimethylenedipiperidine (TMDP) as a catalyst or dual catalyst-solvent system. TMDP is commercially available, thermally stable, nonflammable, and environmentally benign, making it an attractive alternative to traditional catalysts like piperidine.
- Reaction conditions: Equimolar amounts of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate are stirred in either a mixture of water and ethanol (1:1 v/v) at reflux temperature or directly in liquefied TMDP at 65 °C.
- Catalytic role: TMDP acts through hydrogen bonding and Lewis base activation, facilitating the Knoevenagel condensation and subsequent cyclization efficiently.
- Yields: High yields (up to 82%) of the desired product are obtained under both solvent conditions.
- Eco-friendly aspects: The method aligns with green chemistry principles by employing nontoxic solvents, recyclable catalysts, and minimal waste generation.
Reaction Optimization Data
The optimization of reaction conditions showed the following trends (Table 1 adapted from the research):
| Entry | Solvent System | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Water | None | Room Temp | Trace | No reaction observed |
| 2 | Water | None | Reflux | Low | Unreacted aldehyde detected |
| 3 | Water | TMDP (catalytic) | Room Temp | Low | Improved but limited yield |
| 4 | Water | TMDP (catalytic) | Reflux | Moderate | Yield increased significantly |
| 5 | Water/Ethanol (1:1 v/v) | TMDP (catalytic) | Reflux | High | Best yield due to better solubility |
This data underscores the importance of solvent choice and catalyst presence for optimal synthesis efficiency.
Mechanistic Insights
Two plausible mechanisms explain the catalytic action of TMDP in the Knoevenagel condensation step:
- Mechanism A: TMDP activates ethyl cyanoacetate and the aldehyde via hydrogen bonding and Lewis base interactions, facilitating nucleophilic attack and dehydration to form the Knoevenagel intermediate.
- Mechanism B: Formation of an iminium ion intermediate with TMDP, which then accepts the enol form of ethyl cyanoacetate, leading to the Knoevenagel product.
Subsequently, TMDP activates 3-amino-1,2,4-triazole to react with the Knoevenagel intermediate, followed by intramolecular cyclization to yield the final triazolo[1,5-a]pyrimidine structure.
Scale-Up and Industrial Applicability
The synthesis method using liquefied TMDP has been successfully scaled up to multi-gram quantities:
- TMDP (12.5 g) is heated to 65 °C to liquefy.
- 4-chlorobenzaldehyde (7.24 g), 3-amino-1,2,4-triazole (4.42 g), and ethyl cyanoacetate (5.43 mL) are added slowly with stirring.
- After 1 hour, water is added, and the product is isolated by filtration and recrystallized from ethanol.
- Yield on scale-up: 82% (13.11 g product).
- The catalyst is recoverable and reusable after water removal, enhancing cost-effectiveness and sustainability.
Comparative Notes on Alternative Methods
While other catalytic systems such as ionic liquids and porous organic polymers have been reported for similar triazolo[1,5-a]pyrimidine derivatives, these often involve more complex catalyst preparation or less environmentally benign solvents. The TMDP-based method stands out for:
- Simplicity (one-pot, three-component reaction)
- Use of green solvents (water/ethanol)
- Mild conditions (reflux or 65 °C)
- High yields and selectivity
- Catalyst recyclability
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Reactants | 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate |
| Catalyst | 4,4'-Trimethylenedipiperidine (TMDP) |
| Solvent | Water/ethanol (1:1 v/v) or liquefied TMDP |
| Temperature | Reflux (water/ethanol) or 65 °C (liquefied TMDP) |
| Reaction Time | ~1–2 hours |
| Product Isolation | Filtration, washing with water, recrystallization from ethanol |
| Yield | Up to 82% |
| Catalyst Reusability | Yes, after water removal |
| Environmental Considerations | Green solvents, metal-free, low toxicity, recyclable catalyst |
Q & A
Basic Questions
What are the optimized synthetic protocols for Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer:
The compound is synthesized via cyclocondensation of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. Two optimized protocols using tetramethylenediamine piperazine (TMDP) as a catalyst are reported:
- Molten-state TMDP : Reactants are stirred in molten TMDP at 65°C, yielding ~92% after recrystallization .
- Solvent-mediated TMDP : A 1:1 ethanol/water solvent system under reflux achieves ~95% crude yield and ~92% purity after recrystallization .
Key Considerations : - TMDP is preferred over piperidine due to regulatory restrictions on the latter .
- Catalyst reuse is feasible without purification, reducing costs .
Which analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves conformational details (e.g., dihydropyrimidine ring puckering, dihedral angles between aromatic planes) .
- NMR Spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., H NMR: δ 10.89 ppm for NH protons) .
- Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N content within ±0.4% of theoretical values) .
- TLC Monitoring : Ensures reaction completion and purity assessment during synthesis .
What are the critical parameters to control during the cyclocondensation step?
Methodological Answer:
- Temperature : Reflux conditions (ethanol/water, ~78°C) prevent side reactions like premature ring closure .
- Catalyst Loading : TMDP at 10 mol% balances reactivity and toxicity risks .
- Reagent Stoichiometry : Equimolar ratios of aldehyde, triazole, and cyanoacetate minimize byproducts .
- Reaction Time : 8–12 hours ensures complete conversion, monitored via TLC .
Advanced Questions
How can researchers address discrepancies in NMR and X-ray crystallography data during structural validation?
Methodological Answer:
- Multi-Technique Cross-Validation : Use X-ray data to resolve ambiguities in NMR assignments (e.g., distinguishing NH protons from solvent peaks) .
- Dynamic Effects in NMR : Consider tautomerism or conformational flexibility in solution (e.g., planarity of triazole rings in X-ray vs. dynamic averaging in NMR) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
What methodological considerations are essential when comparing catalytic efficiency of TMDP versus alternative catalysts?
Methodological Answer:
- Kinetic Studies : Track reaction progress via in situ IR or HPLC to compare turnover frequencies .
- Solvent Compatibility : TMDP in molten state avoids solvent effects but requires precise temperature control .
- Toxicity and Safety : TMDP’s high toxicity necessitates fume hood use, while greener alternatives (e.g., ionic liquids) may sacrifice yield .
- Reusability : Molten TMDP can be reused 3–5 times with <5% yield drop, whereas solvent-mediated systems require solvent recovery .
How do substituent variations at the 7-phenyl position influence conformational stability and intermolecular interactions?
Methodological Answer:
- Crystal Packing Analysis : X-ray studies show that electron-withdrawing groups (e.g., 4-Cl) increase planarity of the triazolopyrimidine core, promoting π-π stacking (centroid distances: 3.63–3.88 Å) .
- Dihedral Angles : 4-Chlorophenyl substituents introduce a ~84° dihedral angle with the triazole ring, reducing steric hindrance compared to ortho-substituted analogs .
- Hydrogen Bonding : N–H⋯N interactions stabilize crystal lattices; chloro substituents enhance dipole-dipole interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
